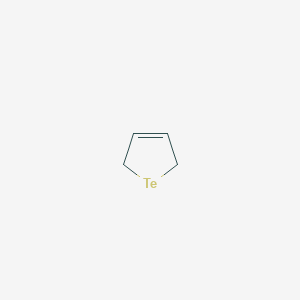

2,5-Dihydrotellurophene

Description

Properties

CAS No. |

77422-86-7 |

|---|---|

Molecular Formula |

C4H6Te |

Molecular Weight |

181.7 g/mol |

IUPAC Name |

2,5-dihydrotellurophene |

InChI |

InChI=1S/C4H6Te/c1-2-4-5-3-1/h1-2H,3-4H2 |

InChI Key |

UFOXYQZTHSXGTG-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC[Te]1 |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dihydrotellurophene and Substituted Analogues

Direct Synthesis Routes for 2,5-Dihydrotellurophene

The most straightforward approaches to the 2,5-dihydrotellurophene core involve the direct formation of the five-membered tellurium-containing ring from acyclic precursors.

A primary and widely utilized method for synthesizing the 2,5-dihydrotellurophene scaffold is the reaction of conjugated 1,3-dienes with tellurium tetrachloride (TeCl₄). researchgate.netresearchgate.net This reaction typically proceeds via an electrophilic addition-cyclization pathway to yield 2,5-dihydrotellurophene 1,1-dichlorides, which are stable, crystalline compounds. researchgate.netthieme-connect.de

The parent 2,5-dihydrotellurophene 1,1-dichloride is readily formed from the reaction of 1,3-butadiene (B125203) with TeCl₄. researchgate.netresearchgate.net For instance, heating TeCl₄ with an excess of butadiene in a solvent like acetonitrile (B52724) affords the target dichloride in good yield. researchgate.net These dihalide derivatives serve as crucial intermediates, which can then be reduced to the corresponding divalent 2,5-dihydrotellurophenes. researchgate.net The reduction is commonly achieved using mild reducing agents such as aqueous sodium sulfide (B99878) (Na₂S). researchgate.net

This methodology has been extended to substituted 1,3-dienes, allowing for the preparation of various analogues. The reaction of isoprene (B109036) (2-methyl-1,3-butadiene) and 2,3-dimethyl-1,3-butadiene (B165502) with TeCl₄ similarly produces 3-methyl- and 3,4-dimethyl-2,5-dihydrotellurophene 1,1-dichlorides, respectively. researchgate.net

| Reactant (1,3-Diene) | Product (1,1-Dichloride) | Yield | Reference |

| 1,3-Butadiene | 2,5-Dihydrotellurophene 1,1-dichloride | 62% | researchgate.net |

| Isoprene | 3-Methyl-2,5-dihydrotellurophene 1,1-dichloride | - | researchgate.net |

| 2,3-Dimethylbutadiene | 3,4-Dimethyl-2,5-dihydrotellurophene 1,1-dichloride | - | researchgate.net |

Advanced synthetic strategies employing tandem reactions mediated by telluride reagents have been developed for constructing dihydrotellurophene systems, particularly benzo-fused analogues. researchgate.net These methods often involve a sequence of reactions, such as the SRN1 (nucleophilic substitution by a radical mechanism) and SHi (homolytic substitution at a heteroatom) pathways, occurring in a single pot. researchgate.net

An example of this approach is the synthesis of 2,3-dihydro-3-hydroxy-3-methylbenzo[b]tellurophene. researchgate.netresearchgate.net This transformation is achieved by reacting 1-(2-iodophenyl)-1-methyloxirane with sodium n-butyltellurolate (n-BuTeNa), which is generated in situ from the reduction of di-n-butyl ditelluride with sodium borohydride (B1222165). researchgate.netresearchgate.net The reaction proceeds through a presumed tandem SRN1/SHi sequence to afford the cyclized product in a 62% yield. researchgate.net This strategy has also been successfully applied to the synthesis of other derivatives, including 5-hydroxy-2,3-dihydrobenzo[b]tellurophene, an analogue of interest for its antioxidant properties. researchgate.net

Another relevant strategy is the tin-tellurium exchange reaction. This method allows for the preparation of tellurium heterocycles like benzo[b]tellurophene (B1615719) from corresponding tin-containing heterocycles. researchgate.net The process involves treatment of the organostannane with tellurium tetrachloride, followed by reduction with a reagent like sodium sulfide to yield the final tellurophene (B1218086) derivative. researchgate.net

Synthesis of Halogenated 2,5-Dihydrotellurophene Derivatives (e.g., 1,1-Dihalides)

The synthesis of halogenated 2,5-dihydrotellurophenes, particularly 1,1-dihalides, is a key aspect of this area of chemistry, as these compounds are often the direct products of cyclization reactions and serve as versatile precursors. researchgate.net

As detailed in section 2.1.1, the most common route to 2,5-dihydrotellurophene 1,1-dichlorides is the reaction between a 1,3-diene and TeCl₄. researchgate.netresearchgate.netthieme-connect.de These resulting Te(IV) species are generally stable solids. researchgate.net The parent compound, 2,5-dihydrotellurophene 1,1-dichloride, and its alkyl-substituted versions are well-documented. researchgate.net

Beyond the 1,1-dichloro derivatives, more complex halogenated frameworks have also been synthesized. For example, the preparation of 2,2,5,5-tetraiodo-4,6-dihydro-1H,3H-telluropheno[3,4-c]tellurophene demonstrates the formation of poly-halogenated fused systems. psu.edu This compound is synthesized from a vicinal bis(bromomethyl) precursor, which reacts with elemental tellurium and an excess of sodium iodide. psu.edu

Preparation of Alkyl- and Aryl-Substituted 2,5-Dihydrotellurophene Analogues

The introduction of alkyl and aryl substituents onto the 2,5-dihydrotellurophene ring allows for the fine-tuning of its chemical and physical properties.

Alkyl-Substituted Analogues: The synthesis of alkyl-substituted derivatives typically follows the same pathway as the parent compound: the reaction of an appropriate alkyl-substituted 1,3-diene with TeCl₄. researchgate.net As previously noted, isoprene and 2,3-dimethylbutadiene are effective precursors for 3-methyl- and 3,4-dimethyl-2,5-dihydrotellurophene 1,1-dichlorides. These dichlorides can be subsequently reduced with reagents like aqueous Na₂S to furnish the corresponding divalent alkyl-substituted 2,5-dihydrotellurophenes. researchgate.net

Aryl-Substituted Analogues: The synthesis of aryl-substituted 2,5-dihydrotellurophenes is less commonly reported through direct cyclization of aryl-substituted dienes. However, general synthetic methods for creating C-C bonds, such as palladium-catalyzed cross-coupling reactions, could potentially be applied to precursors to build aryl-substituted dienes needed for the cyclization with TeCl₄. While specific examples for the 2,5-dihydrotellurophene core are not prevalent in the provided literature, related syntheses of aryl-substituted heterocycles are well-established. rsc.orgaalto.fi

It is important to distinguish the synthesis of substituted dihydrotellurophenes from their subsequent reactions. For instance, while 2,5-dihydrotellurophene 1,1-dichloride reacts with organolithium or Grignard reagents, this process leads to the formation of diorgano tellurium compounds through ring-opening, liberating butadiene, rather than producing a substituted dihydrotellurophene ring. thieme-connect.de

Advanced Synthetic Strategies for Complex 2,5-Dihydrotellurophene Frameworks

For the construction of more intricate molecular architectures containing the dihydrotellurophene motif, advanced strategies leading to fused and polycyclic systems have been developed.

A notable example of a complex framework is the 4,6-dihydro-1H,3H-telluropheno[3,4-c]tellurophene system. psu.eduresearchgate.net The synthesis of this fused bicyclic compound, which contains two dihydrotellurophene rings, showcases a multi-step approach.

The synthesis begins with the preparation of a tetraiodo derivative, 2,2,5,5-tetraiodo-4,6-dihydro-1H,3H-telluropheno[3,4-c]tellurophene. psu.edu This intermediate is formed by reacting a suitable vicinal bis(bromomethyl) compound with elemental tellurium and a large excess of sodium iodide in a solvent like 2-methoxyethanol. psu.edu The resulting tetraiodo derivative is a stable, amorphous solid whose structure has been confirmed by X-ray crystallography. psu.eduresearchgate.net

This tetrahalogenated precursor is then reduced to the target divalent telluride. The reduction of 2,2,5,5-tetraiodo-4,6-dihydro-1H,3H-telluropheno[3,4-c]tellurophene is effectively carried out using sodium borohydride (NaBH₄) to yield 4,6-dihydro-1H,3H-telluropheno[3,4-c]tellurophene. psu.eduresearchgate.net This final compound is a key example of a complex dihydrotellurophene framework and has been studied as a moderate electron donor. psu.edu

| Precursor | Product | Key Reagents | Reference |

| Vicinal bis(bromomethyl) compound | 2,2,5,5-Tetraiodo-4,6-dihydro-1H,3H-telluropheno[3,4-c]tellurophene | Te, NaI | psu.edu |

| 2,2,5,5-Tetraiodo-4,6-dihydro-1H,3H-telluropheno[3,4-c]tellurophene | 4,6-Dihydro-1H,3H-telluropheno[3,4-c]tellurophene | NaBH₄ | psu.eduresearchgate.net |

Derivatives of 1,3,6,8-Tetrahydrobenzo[1,2-c;3,4-c']ditellurophene

The synthesis of derivatives of 1,3,6,8-tetrahydrobenzo[1,2-c;3,4-c']ditellurophene has been successfully achieved through a two-step process. The initial step involves the creation of a tetraiodo precursor, followed by a reduction to yield the target dihydrotellurophene derivative. scholaris.ca

The procedure, as reported by Mørkved et al., begins with the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene (B96394) with elemental tellurium in the presence of an excess of sodium iodide in 2-methoxyethanol. scholaris.ca This reaction produces 2,2,7,7-tetraiodo-1,3,6,8-tetrahydrobenzo[1,2-c;3,4-c']ditellurophene. This intermediate is an orange, amorphous solid that can be purified by dissolution in dimethyl sulfoxide (B87167) (DMSO) to separate it from unreacted tellurium, followed by precipitation with water. scholaris.ca

In the subsequent step, this tetraiodo derivative is reduced using sodium borohydride (NaBH₄) in ethanol (B145695). scholaris.ca This reduction step yields the final product, 1,3,6,8-tetrahydrobenzo[1,2-c;3,4-c']ditellurophene. This compound is a moderate electron donor and has been characterized by NMR spectroscopy and microanalysis. scholaris.ca

Table 1: Synthesized Derivatives of 1,3,6,8-Tetrahydrobenzo[1,2-c;3,4-c']ditellurophene This table is interactive. Users can sort and filter the data.

| Compound Name | Structure | Precursor | Reagents | Appearance |

|---|---|---|---|---|

| 2,2,7,7-Tetraiodo-1,3,6,8-tetrahydrobenzo[1,2-c;3,4-c']ditellurophene | ![Structure of 2,2,7,7-Tetraiodo-1,3,6,8-tetrahydrobenzo[1,2-c;3,4-c']ditellurophene](httpshttps://i.imgur.com/your_image_url_1.png) |

1,2,4,5-Tetrakis(bromomethyl)benzene | Te, NaI, 2-Methoxyethanol | Orange amorphous solid |

| 1,3,6,8-Tetrahydrobenzo[1,2-c;3,4-c']ditellurophene | 2,2,7,7-Tetraiodo-1,3,6,8-tetrahydrobenzo[1,2-c;3,4-c']ditellurophene | NaBH₄, EtOH | Not specified |

Synthesis of Dicyanomethylene-Substituted Dihydrotellurophenes

The synthesis of dicyanomethylene-substituted dihydrotellurophenes has been achieved, resulting in push-pull heteroquinoid compounds with interesting optical properties. nih.gov These molecules contain a strong electron-donating group and a strong electron-accepting dicyanomethylene group. nih.gov

A key example is the synthesis of 2-(Dicyanomethylene)-5-(1,3-dithiol-2-ylidene)-2,5-dihydrotellurophene. This compound was prepared in a high yield of 95% through the reaction of 2-dicyanomethyltellurophene with 2-methylthio-1,3-dithiolium methyl sulfate. nih.gov The reaction is conducted in acetic acid in the presence of triethylamine (B128534) at elevated temperatures. The resulting product is a purple, needle-like solid. nih.gov Although the starting material is a fully aromatic tellurophene, the resulting product is a dihydrotellurophene derivative, characterized as a structural hybrid of tetrathiafulvalene (B1198394) (TTF) and tetracyanoquinodimethane (TCNQ). nih.gov

These push-pull systems are noted for their deep coloration, which arises from a strong intramolecular charge-transfer absorption band in the visible region of the electromagnetic spectrum. nih.gov

Table 2: Synthesis of Dicyanomethylene-Substituted Dihydrotellurophene This table is interactive. Users can sort and filter the data.

| Product Name | Starting Material | Reagents | Yield | Appearance |

|---|---|---|---|---|

| 2-(Dicyanomethylene)-5-(1,3-dithiol-2-ylidene)-2,5-dihydrotellurophene | 2-Dicyanomethyltellurophene | 2-Methylthio-1,3-dithiolium methyl sulfate, Acetic acid, Triethylamine | 95% | Purple needles |

Synthesis of Fused or Extended Tellurophene Systems

The synthesis of fused ring systems from 2,5-dihydrotellurophene represents an important strategy for creating larger, more complex polycyclic aromatic structures containing tellurium. One of the most powerful methods for forming six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. openstax.org

The 2,5-dihydrotellurophene ring contains a double bond and can be considered a dienophile. However, its transformation into a tellurophene introduces a conjugated diene system within the five-membered ring, making it a suitable component for Diels-Alder reactions. researchgate.net The aromatization of a dihydrotellurophene can be a preliminary step to its use in such cycloadditions. researchgate.net

In a hypothetical approach, a tellurophene, derived from its dihydro precursor, could react with a suitable dienophile, such as N-phenylmaleimide, to form a tricyclic adduct. This reaction would proceed via a concerted mechanism, creating a new six-membered ring fused to the original tellurophene ring. researchgate.net Subsequent aromatization of this adduct, for instance through dehydrogenation, could lead to a stable, fused aromatic system like a benzotellurophene derivative. researchgate.netuomustansiriyah.edu.iq While specific examples starting directly from 2,5-dihydrotellurophene are not prevalent, the principles of cycloaddition reactions provide a clear pathway for the construction of such fused systems. scholaris.caopenstax.org The reactivity of the tellurophene system in these reactions allows for the synthesis of complex molecules with potential applications in materials science. scholaris.ca

Green Chemistry Approaches in 2,5-Dihydrotellurophene Synthesis

Applying the principles of green chemistry to the synthesis of 2,5-dihydrotellurophene aims to create more environmentally benign and efficient processes. jst.go.jp Key areas for improvement include the choice of solvents, the nature of reagents, and the use of catalysts.

A significant green approach involves the synthesis and use of the telluride reagent. Traditional methods often use hazardous reducing agents. A greener alternative is the use of sodium borohydride in ethanol to reduce elemental tellurium to form sodium telluride (Na₂Te) or sodium hydrogen telluride (NaHTe). mdpi.com This method is advantageous as ethanol is a more environmentally friendly solvent than many alternatives.

Furthermore, one-pot, transition-metal-catalyst-free strategies have been developed for the synthesis of functionalized tellurophenes, and these principles can be extended to dihydrotellurophene synthesis. rsc.orgresearchgate.net Such methods avoid the use of toxic and expensive transition metal catalysts, reducing waste and environmental impact. The reaction of substituted 1,1-dibromo-1-en-3-ynes with telluride salts generated in situ is one such example that proceeds through a cascade of reactions under mild, room temperature conditions. rsc.orgresearchgate.net The polarity of the solvent, with greener options like water or ethanol, can significantly influence the reaction's efficiency. mdpi.com

The use of alternative energy sources, such as ultrasound irradiation, has also been shown to promote the synthesis of organochalcogen compounds, potentially reducing reaction times and energy consumption. nih.gov By focusing on atom economy, minimizing waste, and utilizing less hazardous materials, the synthesis of 2,5-dihydrotellurophene and its derivatives can be made more sustainable. jst.go.jp

Chemical Transformations and Reactivity Profiles of 2,5 Dihydrotellurophene

Oxidative Transformations of the Tellurium Center

The tellurium atom in 2,5-dihydrotellurophene, being in a low oxidation state (Te(II)), is susceptible to oxidation. This reactivity is a hallmark of organotellurium compounds and provides a pathway to a variety of derivatives with tellurium in higher oxidation states.

A characteristic reaction of tellurium-containing heterocycles is the oxidation of the tellurium atom with halogens to yield tellurium(IV) derivatives. This process, known as oxidative addition, involves the addition of a halogen across the tellurium center, resulting in the formation of 1,1-dihalides. For instance, the reaction of 2,5-disubstituted tellurophenes with bromine (Br₂) leads to the corresponding Te(IV) dibromides. acs.org This transformation is accompanied by a noticeable color change and a shift in the compound's absorption spectrum to lower energies. acs.org While direct studies on 2,5-dihydrotellurophene are not extensively documented, its behavior is expected to be analogous. The geometry around the tellurium atom in the resulting dihalide is typically a trigonal bipyramid, with the halogen atoms occupying the axial positions. e-bookshelf.de

The oxidation of 2,5-dihydrotellurophene to its corresponding 1-oxide (a telluroxide) is another potential transformation, though less commonly reported for this specific heterocycle. By analogy with its sulfur counterpart, 2,5-dihydrothiophene (B159602), which can be oxidized to the corresponding sulfoxide (B87167) using hydrogen peroxide (H₂O₂), a similar reaction might be anticipated for the tellurium analogue. chemicalbook.com Organotelluroxides are generally stable, though sometimes light-sensitive, compounds and serve as valuable intermediates in organic synthesis. nih.gov

Table 1: Examples of Oxidative Transformations of Tellurophene (B1218086) Derivatives

| Starting Material | Reagent | Product | Reference |

| 2,5-Diphenyltellurophene | Br₂ | 1,1-Dibromo-2,5-diphenyltellurophene | acs.org |

| 2,5-Dihydrothiophene | H₂O₂ | 2,5-Dihydrothiophene-1-oxide | chemicalbook.com |

Note: The oxidation of 2,5-dihydrotellurophene to its 1-oxide is a predicted reaction based on analogy.

The redox behavior of tellurophenes is a subject of significant interest, particularly in the context of developing new electronic materials. Cyclic voltammetry studies on various organotellurium compounds, including tellurophenes, have been conducted to understand their electron transfer properties. rsc.orgresearchgate.netsemanticscholar.org These studies reveal that the tellurium center imparts unique redox characteristics to the molecule. rsc.org The oxidation potentials of tellurophenes can be modulated by the substituents on the ring. acs.org

Reduction Reactions of 2,5-Dihydrotellurophene Derivatives (e.g., Dihalides)

The tellurium(IV) center in the 1,1-dihalide derivatives of 2,5-dihydrotellurophene can be readily reduced back to the tellurium(II) state. This reduction is a common transformation for organotellurium(IV) dihalides. A variety of reducing agents can be employed for this purpose. For instance, the reduction of carbonyl-functionalized organotellurium(IV) dichlorides has been achieved using sodium dithionite (B78146) (Na₂S₂O₅). nih.gov This reaction regenerates the corresponding telluride (Te(II) species). Similarly, the reduction of aryltellurium(IV) tribromides can be accomplished with a 10% sodium hydroxide (B78521) solution to yield the corresponding ditelluride. tandfonline.com These reduction reactions are crucial for the synthetic manipulation of organotellurium compounds, allowing for the regeneration of the telluride for further reactions.

Electrophilic and Nucleophilic Reactions of the 2,5-Dihydrotellurophene Ring

The double bond in the 2,5-dihydrotellurophene ring introduces the potential for electrophilic addition reactions. In a general sense, alkenes readily undergo addition reactions with electrophiles such as hydrogen halides (HX) and halogens (X₂). wikipedia.orglibretexts.orgchemguide.co.uk The reaction is initiated by the attack of the electron-rich π-bond on the electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org For 2,5-dihydrotellurophene, an electrophile would be expected to add across the C=C double bond. The regioselectivity and stereoselectivity of such a reaction would be of synthetic interest.

Nucleophilic reactions directly on the 2,5-dihydrotellurophene ring are less common, as the ring is not electron-deficient. Nucleophilic attack is more likely to occur at the tellurium atom, especially in its oxidized Te(IV) state, or at a carbon atom bearing a suitable leaving group if the ring were to be functionalized.

Functional Group Interconversions on the Tellurophene Skeleton

The modification of substituents on a pre-formed 2,5-dihydrotellurophene ring would fall under the category of functional group interconversions. While specific examples for this particular heterocycle are scarce in the literature, general synthetic methodologies for the functionalization of related heterocycles can be considered. For instance, the synthesis of substituted 2,5-dihydrofurans and 2,5-dihydrothiophenes often involves the cyclization of appropriately functionalized precursors. mdpi.comorganic-chemistry.org Once the heterocyclic core is in place, standard organic transformations could potentially be applied to alter the substituents, provided they are compatible with the tellurium-containing ring. The development of methods for the direct functionalization of the 2,5-dihydrotellurophene skeleton remains an area for further exploration.

Reactions Leading to Telluronium Compounds (e.g., Telluronium Methiodides)

The tellurium atom in 2,5-dihydrotellurophene possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles to form telluronium salts. A classic example of this reactivity is the formation of telluronium methiodides. The reaction with methyl iodide (CH₃I) results in the alkylation of the tellurium atom, forming a stable, crystalline telluronium salt. This reaction is a characteristic transformation for divalent tellurium compounds. wikipedia.org The formation of these salts confirms the nucleophilic character of the tellurium center in 2,5-dihydrotellurophene.

Photochemical Reactivity Studies of 2,5-Dihydrotellurophene Derivatives

The photochemical reactivity of 2,5-dihydrotellurophene derivatives, while not extensively documented, can be inferred from studies on related π-conjugated tellurophenes. The tellurium atom, with its available d-orbitals, plays a crucial role in the photochemistry of these molecules. Upon irradiation with light of a suitable wavelength, 2,5-dihydrotellurophene derivatives are expected to exhibit distinct photochemical transformations.

One of the key anticipated reactions is the homolytic cleavage of the carbon-tellurium (C-Te) bond. The energy of the incident photons can be sufficient to promote an electron to an antibonding orbital, leading to the dissociation of the C-Te bond and the formation of a diradical species. The stability and subsequent reaction pathways of this diradical would be influenced by the nature of the substituents on the ring.

In the case of appropriately substituted derivatives, visible light has been shown to drive the photoreduction of the Te(IV) center in π-conjugated tellurophenes. This suggests that 2,5-dihydrotellurophene derivatives, upon oxidation to a Te(IV) state (e.g., by halogen addition to form a dihalide), could undergo similar light-induced reductive elimination of the halogens to regenerate the Te(II) heterocycle. The efficiency of such a process would likely be dependent on the electronic properties of the substituents. Electron-withdrawing groups, for instance, have been observed to enhance the quantum yields of halogen photoelimination in related tellurophene systems.

The proposed photochemical reactions are summarized in the table below. It is important to note that these are largely based on the behavior of aromatic tellurophenes and serve as a predictive framework for the less studied 2,5-dihydrotellurophene system.

| Reaction Type | Description | Influencing Factors | Potential Products |

| C-Te Bond Homolysis | Cleavage of one or both carbon-tellurium bonds upon photoexcitation. | Wavelength of light, solvent, nature of substituents. | Tellurium-centered radicals, diradical organic fragments. |

| Photo-oxidation | Reaction with photosensitized singlet oxygen. | Presence of a photosensitizer and oxygen. | Telluroxides, which may be unstable and lead to ring opening. |

| Reductive Elimination | For Te(IV) derivatives (e.g., dihalides), light-induced elimination of the substituents on tellurium. | Wavelength of light, electron-withdrawing/donating nature of ring substituents. | The parent 2,5-dihydrotellurophene and the eliminated species (e.g., X₂). |

Further experimental studies are necessary to fully elucidate the photochemical reaction mechanisms and quantum yields for 2,5-dihydrotellurophene and its derivatives.

Investigation of Ring Opening and Closure Reactions

The stability of the 2,5-dihydrotellurophene ring is a balance between the inherent strain of the five-membered ring and the strength of the carbon-tellurium bonds. Both ring-opening and ring-closure reactions are fundamental to its chemistry.

Ring-Closure Reactions:

The synthesis of the 2,5-dihydrotellurophene ring system itself is a prime example of a ring-closure reaction. While various methods for synthesizing tellurium heterocycles exist, a common strategy involves the reaction of a suitable di-electrophilic hydrocarbon precursor with a tellurium nucleophile. For instance, the reaction of a 1,4-dihalo-2-butene with a telluride salt (e.g., sodium telluride, Na₂Te) would be a direct method for the construction of the 2,5-dihydrotellurophene ring via nucleophilic substitution and subsequent cyclization.

The general scheme for such a ring-closure synthesis is presented below:

| Reactants | Reagents | Reaction Type | Product |

| 1,4-Dihalobut-2-ene | Sodium Telluride (Na₂Te) | Nucleophilic Substitution / Cyclization | 2,5-Dihydrotellurophene |

| 1,4-But-2-yne-diol derivatives | Tellurium-based reagents | Multi-step synthesis involving reduction and cyclization | Substituted 2,5-Dihydrotellurophenes |

Ring-Opening Reactions:

Ring-opening reactions of 2,5-dihydrotellurophene can be initiated by various reagents and conditions. Oxidative processes can lead to the opening of the ring. For example, reaction with strong oxidizing agents could lead to the formation of an unstable telluroxide or tellurone, which might then undergo fragmentation.

Nucleophilic attack at the tellurium atom by strong nucleophiles could also potentially induce ring opening, although the Te atom in a dihydrotellurophene is less electrophilic than in its aromatic counterpart, tellurophene.

A significant driving force for ring-opening can be the extrusion of the tellurium atom to form a stable organic molecule. Thermally or photochemically induced extrusion of elemental tellurium from 2,5-dihydrotellurophene would be expected to yield buta-1,3-diene. This type of reaction is well-known for other five-membered heterocycles containing chalcogens.

A summary of potential ring-opening reactions is provided in the table below:

| Reaction Type | Conditions/Reagents | Description | Potential Products |

| Tellurium Extrusion | Heat (Thermolysis) or Light (Photolysis) | Elimination of elemental tellurium from the ring. | Buta-1,3-diene and elemental Tellurium. |

| Oxidative Cleavage | Strong oxidizing agents (e.g., ozone, permanganate) | Oxidation of the tellurium atom leading to C-Te bond cleavage. | Various acyclic organotellurium compounds. |

| Reductive Cleavage | Strong reducing agents (e.g., alkali metals in liquid ammonia) | Reduction of the C-Te bonds leading to ring opening. | Acyclic organotellurium compounds or butane (B89635) derivatives and telluride salts. |

The study of these ring-opening and closure reactions is crucial for understanding the stability and synthetic utility of 2,5-dihydrotellurophene.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies for 2,5 Dihydrotellurophene

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of 2,5-dihydrotellurophene would likely be influenced by intermolecular Te···Te interactions, a common feature in organotellurium compounds, which can lead to the formation of supramolecular structures. e-bookshelf.de

Table 1: Expected Crystallographic Parameters for 2,5-Dihydrotellurophene (based on related structures)

| Parameter | Expected Value |

|---|---|

| Te-C bond length | ~2.05 - 2.10 Å |

| C-Te-C bond angle | ~80 - 85° |

| C-C bond length (sp³) | ~1.54 Å |

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 2,5-dihydrotellurophene, a combination of ¹H, ¹³C, and ¹²⁵Te NMR experiments would provide a comprehensive picture of its molecular framework.

The ¹H NMR spectrum of 2,5-dihydrotellurophene is expected to be relatively simple, reflecting the symmetry of the molecule. Two distinct proton environments are anticipated: the methylene (B1212753) protons (-CH₂-) adjacent to the tellurium atom and the vinylic protons (-CH=CH-).

The chemical shifts of the methylene protons are influenced by the electronegativity and magnetic anisotropy of the tellurium atom. Based on data for other organotellurium compounds, these protons are expected to resonate in the range of δ 3.0-4.0 ppm. researchgate.netresearchgate.net The vinylic protons would likely appear further downfield, in the region of δ 5.5-7.0 ppm, characteristic of protons on a double bond. Spin-spin coupling between the adjacent methylene and vinylic protons would result in a characteristic splitting pattern, likely a triplet for each signal, assuming similar coupling constants.

Table 2: Predicted ¹H NMR Chemical Shifts for 2,5-Dihydrotellurophene

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methylene (-CH₂-Te) | 3.0 - 4.0 | Triplet |

The ¹³C NMR spectrum of 2,5-dihydrotellurophene would provide information about the carbon framework. Two signals are expected, corresponding to the methylene carbons and the vinylic carbons.

The methylene carbons, being directly attached to the tellurium atom, would experience a significant deshielding effect. Their chemical shift is predicted to be in the range of δ 20-40 ppm. The vinylic carbons would resonate at a lower field, typically in the range of δ 120-140 ppm. pressbooks.pubmsu.edubhu.ac.in

Table 3: Predicted ¹³C NMR Chemical Shifts for 2,5-Dihydrotellurophene

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methylene (-CH₂-Te) | 20 - 40 |

To confirm the assignments from ¹H and ¹³C NMR spectra and to establish the connectivity of the atoms, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between the methylene and vinylic protons, confirming their adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon signal, allowing for unambiguous assignment of the carbon resonances.

¹²⁵Te NMR Spectroscopy: Tellurium has an NMR-active isotope, ¹²⁵Te. The chemical shift of the tellurium nucleus is highly sensitive to its electronic environment. acs.orgrsc.org For 2,5-dihydrotellurophene, the ¹²⁵Te NMR spectrum would show a single resonance, and its chemical shift would provide valuable information about the nature of the tellurium center in the heterocyclic ring. The chemical shifts for organotellurium compounds span a very wide range, typically between 600 and 1700 ppm. rsc.org

Infrared (IR) and Raman Spectroscopy Methodologies for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are complementary and can be used to identify functional groups and to gain insight into molecular structure and bonding. libretexts.orgyoutube.comyoutube.com

The vibrational spectrum of 2,5-dihydrotellurophene is expected to be characterized by several key features:

C-H Stretching Vibrations: The stretching vibrations of the C-H bonds in the methylene and vinylic groups are expected to appear in the region of 2900-3100 cm⁻¹.

C=C Stretching Vibration: The stretching of the carbon-carbon double bond should give rise to a characteristic band in the region of 1600-1680 cm⁻¹. This mode is often strong in the Raman spectrum.

CH₂ Bending Vibrations: The scissoring and rocking modes of the methylene groups are expected in the fingerprint region, typically between 1400 and 1470 cm⁻¹.

C-Te Stretching Vibrations: The stretching vibrations of the carbon-tellurium bonds are expected to appear at lower frequencies, typically in the range of 400-600 cm⁻¹. These modes can be sensitive to the conformation of the ring.

By analyzing the number of IR and Raman active modes and comparing them with predictions from group theory, it is possible to deduce the symmetry of the molecule.

Table 4: Predicted Key Vibrational Frequencies for 2,5-Dihydrotellurophene

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H stretch (vinylic) | 3000 - 3100 | Medium | Medium |

| C-H stretch (methylene) | 2900 - 3000 | Medium | Medium |

| C=C stretch | 1600 - 1680 | Medium-Weak | Strong |

| CH₂ bend (scissoring) | 1400 - 1470 | Medium | Medium-Weak |

Mass Spectrometry Methodologies for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. tandfonline.com

For 2,5-dihydrotellurophene, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the multiple naturally occurring isotopes of tellurium. The most abundant isotopes of tellurium are ¹³⁰Te (34.1%), ¹²⁸Te (31.7%), ¹²⁶Te (18.8%), ¹²⁵Te (7.1%), ¹²⁴Te (4.7%), ¹²³Te (0.9%), and ¹²²Te (2.6%). This complex isotopic distribution results in a unique and readily identifiable pattern in the mass spectrum.

The fragmentation of 2,5-dihydrotellurophene under electron ionization (EI) would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways could include:

Loss of a hydrogen atom: [M-H]⁺

Loss of a methyl group (if substituted): [M-CH₃]⁺

Ring-opening and subsequent fragmentation: This could lead to the formation of smaller tellurium-containing ions.

Extrusion of the tellurium atom: This would result in a C₄H₆⁺ fragment.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the molecule.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,5-Dihydrotellurophene |

Electronic Absorption (UV/Vis/NIR) Spectroscopy Methodologies for Electronic Transitions

The study of the electronic transitions in 2,5-dihydrotellurophene through Ultraviolet-Visible (UV/Vis) and Near-Infrared (NIR) spectroscopy provides insights into its electronic structure. Due to the saturated nature of the 2,5-dihydrotellurophene ring, the chromophores present are limited to the C-C, C-H, and C-Te single bonds, as well as the non-bonding lone pair of electrons on the tellurium atom. Consequently, the observable electronic transitions are primarily of the sigma-to-sigma-star (σ → σ) and non-bonding-to-sigma-star (n → σ) types. youtube.comwikipedia.org

The σ → σ* transitions, which involve the excitation of an electron from a bonding sigma orbital to an anti-bonding sigma orbital, are typically high-energy transitions. wikipedia.org For saturated organic molecules, these transitions usually occur in the far-ultraviolet region, at wavelengths below 200 nm. msu.edu Therefore, for 2,5-dihydrotellurophene, the σ → σ* transitions associated with the C-C and C-H bonds are expected to be outside the range of standard UV/Vis spectrophotometers.

Of greater interest in the near-UV region is the n → σ* transition associated with the tellurium heteroatom. youtube.comyoutube.com The tellurium atom in 2,5-dihydrotellurophene possesses a lone pair of non-bonding electrons (n). These electrons can be promoted to an anti-bonding sigma orbital (σ) of the C-Te bond. nih.gov Such transitions are generally of lower energy than σ → σ transitions and are therefore more likely to appear in the accessible UV region. youtube.com

In saturated compounds containing heteroatoms with lone pairs, n → σ* transitions are a key feature of their electronic spectra. youtube.com For organotellurium compounds, the energy of these transitions is influenced by the electronegativity of the tellurium atom and the geometry of the molecule. While specific experimental data for 2,5-dihydrotellurophene is not extensively documented, analogous saturated heterocycles containing heavier chalcogens exhibit n → σ* transitions at the lower energy end of the UV spectrum. It is anticipated that 2,5-dihydrotellurophene would display a weak absorption band in the near-UV region corresponding to this n → σ* transition.

| Electronic Transition | Associated Orbitals | Expected Wavelength Region (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Notes |

|---|---|---|---|---|

| σ → σ | C-C, C-H, C-Te bonding to anti-bonding | < 200 | High | High energy transition, typically in the far-UV region. |

| n → σ | Te lone pair to C-Te anti-bonding | 200 - 400 | Low to Moderate | Lower energy transition, characteristic of heteroatoms with lone pairs. youtube.com |

Emerging Spectroscopic Techniques for 2,5-Dihydrotellurophene Characterization

The comprehensive characterization of 2,5-dihydrotellurophene and related organotellurium compounds benefits significantly from the application of emerging and advanced spectroscopic techniques. These methods provide detailed structural and electronic information that complements traditional spectroscopic approaches.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are fundamental for structural elucidation, advanced multidimensional NMR techniques offer deeper insights into the molecular structure of 2,5-dihydrotellurophene. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can unequivocally establish the connectivity between protons and carbons in the dihydrotellurophene ring. nih.gov

Furthermore, ¹²⁵Te NMR spectroscopy is a powerful tool for directly probing the tellurium nucleus. researchgate.net The chemical shift of ¹²⁵Te is highly sensitive to the electronic environment and coordination of the tellurium atom. researchgate.netacs.org Advanced NMR experiments involving ¹²⁵Te could provide valuable data on the electronic structure and intermolecular interactions of 2,5-dihydrotellurophene.

Advanced Mass Spectrometry (MS) Techniques: Modern mass spectrometry techniques, particularly those with soft ionization methods, are invaluable for the characterization of organotellurium compounds. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are gentle ionization techniques that allow for the detection of the intact molecular ion of 2,5-dihydrotellurophene, providing precise molecular weight information.

High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecule, confirming its chemical formula. Tandem mass spectrometry (MS/MS) experiments can be employed to fragment the molecular ion, yielding structural information based on the fragmentation pattern. These advanced MS methods are crucial for the unambiguous identification and structural analysis of novel organotellurium compounds.

A summary of emerging spectroscopic techniques and their potential applications for the characterization of 2,5-dihydrotellurophene is presented in the following table.

| Technique | Abbreviation | Information Obtained | Relevance to 2,5-Dihydrotellurophene |

|---|---|---|---|

| Heteronuclear Single Quantum Coherence | HSQC | Direct one-bond ¹H-¹³C correlations. nih.gov | Confirms the C-H connectivity within the dihydrotellurophene ring. |

| Heteronuclear Multiple Bond Correlation | HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). ipb.pt | Elucidates the overall carbon framework and proton assignments. |

| Tellurium-125 Nuclear Magnetic Resonance | ¹²⁵Te NMR | Direct observation of the tellurium nucleus; sensitive to the chemical environment. researchgate.netacs.org | Provides unique electronic information about the tellurium heteroatom. |

| High-Resolution Mass Spectrometry | HRMS | Precise mass measurement and determination of elemental composition. | Unambiguous confirmation of the molecular formula. |

| Tandem Mass Spectrometry | MS/MS | Structural information from fragmentation patterns. | Aids in the structural elucidation and differentiation from isomers. |

Theoretical and Computational Investigations of 2,5 Dihydrotellurophene Electronic Structure and Reactivity

Quantum Chemical Calculations of Electronic Structure (e.g., MO theory, DFT)

The electronic structure of 2,5-dihydrotellurophene can be effectively investigated using quantum chemical methods such as Molecular Orbital (MO) theory and Density Functional Theory (DFT). acs.org DFT, particularly with hybrid functionals like B3LYP, is a common approach for optimizing molecular geometry and calculating electronic properties of organotellurium compounds. ekb.egdntb.gov.ua These calculations provide a detailed picture of the distribution of electrons within the molecule and the energies of its molecular orbitals.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap generally suggests higher reactivity. semanticscholar.org For 2,5-dihydrotellurophene, the HOMO is expected to be localized primarily on the tellurium atom, specifically its lone pair electrons, making it the principal site for electrophilic attack. The LUMO is likely distributed across the σ*-antibonding orbitals of the C-Te bonds.

Table 1: Representative Calculated Frontier Molecular Orbital Properties for 2,5-Dihydrotellurophene Note: These are illustrative values based on typical DFT calculations for similar tellurium heterocycles, as specific published data for 2,5-dihydrotellurophene is not available.

| Property | Value (eV) | Description |

| HOMO Energy | -5.85 | Associated with the lone pairs of the Tellurium atom; indicates electron-donating capability. |

| LUMO Energy | -0.20 | Associated with C-Te σ* antibonding orbitals; indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.65 | Suggests relatively high kinetic stability compared to its aromatic analogue. |

Analysis of Bonding Characteristics and Aromaticity in the Tellurophene (B1218086) Ring

Unlike its aromatic counterpart, tellurophene, 2,5-dihydrotellurophene is a non-aromatic compound. The presence of two sp³-hybridized carbon atoms at the 2 and 5 positions interrupts the cyclic π-conjugation necessary for aromaticity. The ring is therefore a simple endocyclic ditelluroether.

The bonding in the ring is characterized by covalent C-C single bonds, C-H bonds, and C-Te bonds. The C-Te bond length is expected to be longer than C-S and C-Se bonds in analogous heterocycles due to the larger covalent radius of the tellurium atom. nih.gov Theoretical calculations predict this bond length to be in the range of 2.11–2.16 Å. nih.gov The C-Te-C bond angle is anticipated to be acute, typically around 85-86°, which is smaller than in analogous sulfur heterocycles, a consequence of the larger p-orbitals of tellurium leading to different hybridization and bonding geometries. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The 2,5-dihydrotellurophene ring is not planar. Due to the sp³-hybridized carbons, the five-membered ring adopts a puckered conformation to relieve torsional strain. Computational conformational analysis can identify the most stable geometries and the energy barriers for interconversion between them. The two most common conformations for such five-membered rings are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced in opposite directions from the plane.

For 2,5-dihydrotellurophene, the tellurium atom, being the largest and heaviest, significantly influences the ring's conformation. Potential energy surface (PES) scans, performed using methods like DFT, can map the energy as a function of the ring's puckering coordinates. researchgate.net These calculations would likely reveal the lowest energy conformers and the transition states that separate them. Molecular dynamics (MD) simulations can further provide insight into the dynamic behavior of the ring at different temperatures, showing how it flexes and interconverts between various conformations over time.

Prediction of Reactivity and Reaction Mechanisms through Computational Models

Computational models are invaluable for predicting the reactivity of 2,5-dihydrotellurophene and elucidating potential reaction mechanisms. tandfonline.com The molecule's reactivity is dominated by the tellurium center. The HOMO, localized on the Te lone pairs, indicates that the molecule will act as a nucleophile or a Lewis base. ekb.eg

Key predicted reactions include:

Oxidation/Halogenation: Organotellurium compounds are readily oxidized. researchgate.net Computational models can simulate the oxidative addition of halogens (e.g., Br₂, I₂) to the tellurium atom, a characteristic reaction that leads to hypervalent tellurium(IV) species. DFT calculations can map the reaction pathway, identify the transition state, and calculate the activation energy for this process.

Coordination Chemistry: As a Lewis base, 2,5-dihydrotellurophene can act as a ligand, coordinating to metal centers through the tellurium atom. Computational methods can predict the geometry and stability of such metal complexes. tandfonline.com

Protonation: The molecule's proton affinity can be calculated to predict its basicity. The tellurium atom is the most likely site of protonation.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict reactive sites. For 2,5-dihydrotellurophene, the MEP would show a region of negative potential (red/yellow) around the tellurium atom, confirming it as the site for electrophilic attack.

Spectroscopic Property Prediction using Computational Methods

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is crucial for the characterization of new or unstable compounds. youtube.com

NMR Spectroscopy: DFT calculations can predict the chemical shifts for ¹H, ¹³C, and ¹²⁵Te nuclei. Predicting the ¹²⁵Te NMR chemical shift is particularly important for organotellurium chemistry, as it is highly sensitive to the electronic environment of the tellurium atom. researchgate.net

Vibrational Spectroscopy (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities in the Infrared (IR) and Raman spectra can be predicted. ekb.eg This allows for the assignment of experimental spectral bands to specific molecular motions.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the workhorse method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λₘₐₓ) in a UV-Vis spectrum. cecam.orgresearchgate.netnih.gov For a saturated heterocycle like 2,5-dihydrotellurophene, strong absorptions are expected only in the far UV region.

Table 2: Representative Predicted Spectroscopic Data for 2,5-Dihydrotellurophene Note: These are illustrative values based on general DFT calculations for similar heterocycles. Experimental verification is required.

| Spectrum | Parameter | Predicted Value | Assignment / Notes |

| ¹H NMR | Chemical Shift (δ) | 2.8 - 3.2 ppm | Protons on carbons adjacent to Te (α-protons). |

| ¹³C NMR | Chemical Shift (δ) | 15 - 25 ppm | Carbons adjacent to Te (α-carbons). |

| ¹²⁵Te NMR | Chemical Shift (δ) | 300 - 400 ppm | Relative to (CH₃)₂Te; sensitive to conformation. |

| IR | Wavenumber (ν) | 480 - 550 cm⁻¹ | C-Te stretching vibrations. |

| UV-Vis | λₘₐₓ | < 220 nm | σ → σ* and n → σ* electronic transitions. |

Comparative Computational Studies with Other Chalcogen Analogues

Comparing 2,5-dihydrotellurophene with its lighter chalcogen analogues—2,5-dihydrofuran (O), 2,5-dihydrothiophene (B159602) (S), and 2,5-dihydroselenophene (Se)—provides significant insight into the periodic trends and the effect of the heteroatom on molecular properties.

As one descends Group 16:

Geometry: The C-X bond length (X = O, S, Se, Te) increases significantly, and the C-X-C bond angle generally decreases. This is due to the increasing covalent radius and the lower electronegativity of the heavier chalcogens.

Electronic Structure: The HOMO energy level increases from the furan (B31954) to the tellurophene analogue. wikipedia.org This trend makes 2,5-dihydrotellurophene the best electron donor in the series, rendering it the most reactive towards electrophiles. Consequently, the HOMO-LUMO gap tends to decrease down the group.

Ring Puckering: The barrier to ring inversion or pseudorotation is expected to be higher for the heavier analogues due to longer bond lengths and differing torsional potentials.

Polarizability: The polarizability of the molecule increases dramatically with the size of the chalcogen atom, which can influence intermolecular interactions.

Table 3: Comparison of Calculated Properties for 2,5-Dihydrochalcogenophenes (C₄H₆X) Note: Values are qualitative trends or typical ranges derived from computational studies on related heterocycles.

| Property | 2,5-Dihydrofuran (X=O) | 2,5-Dihydrothiophene (X=S) | 2,5-Dihydroselenophene (X=Se) | 2,5-Dihydrotellurophene (X=Te) |

| C-X Bond Length | Shortest (~1.43 Å) | Intermediate (~1.84 Å) | Longer (~1.96 Å) | Longest (~2.14 Å) |

| C-X-C Bond Angle | Widest (~107°) | Intermediate (~93°) | Narrower (~89°) | Narrowest (~85°) |

| HOMO Energy | Lowest | Intermediate | Higher | Highest |

| Nucleophilicity | Lowest | Intermediate | Higher | Highest |

These comparative studies highlight the unique properties imparted by the tellurium atom, such as higher reactivity and distinct structural features, which are key to designing new materials and exploring novel chemical transformations. researchgate.net

Coordination Chemistry and Metallorganic Applications of 2,5 Dihydrotellurophene Derivatives

2,5-Dihydrotellurophene Derivatives as Ligands in Metal Complexes

2,5-Dihydrotellurophene, a five-membered heterocyclic compound containing a tellurium atom, can act as a neutral two-electron donor ligand in coordination with various transition metals. The tellurium atom possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. The synthesis of the parent 2,5-dihydrotellurophene has been reported, providing a foundational molecule for further studies in coordination chemistry. acs.org

Coordination Modes of Tellurium-Containing Heterocycles

Tellurium-containing heterocycles, including 2,5-dihydrotellurophene derivatives, primarily coordinate to metal centers through the tellurium atom in a terminal, monodentate fashion. This "side-on" coordination is typical for divalent organotellurium ligands. acs.org In this mode, a lone pair of electrons on the tellurium atom forms a sigma bond with the metal center.

In complexes of the analogous 1,3-dihydrobenzo[c]tellurophene, coordination invariably occurs through the tellurium-based lone pair. rsc.org This is evidenced by spectroscopic data, such as the high-frequency coordination shift observed in ¹²⁵Te-{¹H} NMR spectra for most of the synthesized complexes. rsc.org The geometry of the ligand around the tellurium atom, as well as the steric bulk of any substituents on the 2,5-dihydrotellurophene ring, can influence the accessibility of the tellurium lone pairs and, consequently, the coordination geometry of the resulting metal complex. For instance, in palladium(II) complexes with tellurophene-containing porphyrinoid ligands, the tellurophene (B1218086) ring orients itself to optimize the coordination geometry around the metal center. acs.org

Synthesis and Structural Characterization of Organotellurium Metal Complexes

The synthesis of organotellurium metal complexes involving 2,5-dihydrotellurophene derivatives can be achieved through the reaction of the ligand with a suitable metal precursor in an appropriate solvent. Based on studies with analogous telluroether ligands, common synthetic routes include the direct reaction of the ligand with a metal salt or a pre-formed metal complex with labile ligands. rsc.org

For example, the reaction of 1,3-dihydrobenzo[c]tellurophene with [Cu(MeCN)₄]PF₆ or AgBF₄ yields tetrahedral complexes of the type [ML₄]⁺ (M = Cu, Ag). rsc.org Similarly, reaction with palladium(II) and platinum(II) chlorides affords square planar [MCl₂L₂] species. rsc.org Carbonyl-containing precursors can also be used, leading to the formation of complexes such as fac-[MnCl(CO)₃L₂] and cis-[Mo(CO)₄L₂]. rsc.org

Table 1: Representative Metal Complexes of a 2,5-Dihydrotellurophene Analogue (1,3-dihydrobenzo[c]tellurophene)

| Complex | Metal Center | Coordination Geometry | Selected Spectroscopic Data |

| [CuL₄]PF₆ | Cu(I) | Distorted Tetrahedral | ¹²⁵Te-{¹H} NMR: Low-frequency shift |

| [AgL₄]BF₄ | Ag(I) | Distorted Tetrahedral | ¹²⁵Te-{¹H} NMR: Low-frequency shift |

| trans-[PdCl₂L₂] | Pd(II) | Square Planar | --- |

| cis-[PtCl₂L₂] | Pt(II) | Square Planar | ¹⁹⁵Pt NMR data available |

| mer, fac-[RhCl₃L₃] | Rh(III) | Octahedral | Isomeric mixture observed in solution |

| trans-[RuCl₂L₄] | Ru(II) | Octahedral | --- |

| fac-[MnCl(CO)₃L₂] | Mn(I) | Octahedral | IR: ν(CO) bands observed |

| cis-[Mo(CO)₄L₂] | Mo(0) | Octahedral | IR: ν(CO) bands observed |

Data based on the analogous ligand 1,3-dihydrobenzo[c]tellurophene (L) rsc.org

Catalytic Applications of Metal Complexes Incorporating 2,5-Dihydrotellurophene Ligands

Metal complexes featuring organotellurium ligands are recognized for their catalytic activity in a variety of organic transformations. rsc.orgresearchgate.net The unique electronic properties imparted by the tellurium donor atom can influence the reactivity of the metal center, leading to enhanced catalytic performance.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental in organic synthesis. Metal complexes with organotellurium ligands have shown promise in catalyzing such reactions, including important transformations like the Suzuki-Miyaura and Mizoroki-Heck couplings (C-C bond formation) and C-N bond formation (a type of C-X bond formation). rsc.orgresearchgate.net

While specific examples detailing the use of 2,5-dihydrotellurophene complexes in these reactions are not prevalent in the literature, the general catalytic proficiency of organotellurium complexes suggests their potential. rsc.orgresearchgate.net For instance, tellurium-containing heterocyclic systems have been investigated for their catalytic role in C-N bond formation. nih.govnih.gov It is hypothesized that metal complexes of 2,5-dihydrotellurophene could serve as effective catalysts in these cross-coupling reactions, where the telluroether ligand could play a role in the stability and reactivity of the catalytic species.

Table 2: Potential Catalytic C-C and C-X Bond Forming Reactions

| Reaction Type | Description | Potential Role of Tellurium Ligand |

| Suzuki-Miyaura Coupling | Cross-coupling of an organoboron compound with an organohalide. | Stabilize the active metal species; influence reductive elimination. |

| Mizoroki-Heck Reaction | Reaction of an unsaturated halide with an alkene. | Modulate the electronic properties of the metal center. |

| C-N Coupling | Formation of a carbon-nitrogen bond, often via cross-coupling. | Facilitate oxidative addition and reductive elimination steps. |

The potential applications of metal complexes with 2,5-dihydrotellurophene ligands extend beyond cross-coupling reactions. By analogy to related systems, these complexes could be explored in other homogeneous catalytic processes. For example, rhodium complexes are known to catalyze the hydroformylation of unsaturated substrates. The hydroformylation of 2,5-dihydrofuran, the oxygen analogue of 2,5-dihydrotellurophene, has been studied, suggesting that tellurium-containing complexes could potentially catalyze similar transformations. researchgate.netresearchgate.net

Furthermore, the immobilization of these homogeneous catalysts onto solid supports could lead to the development of heterogeneous catalytic systems. Heterogeneous catalysts offer advantages in terms of catalyst separation and recycling. The 2,5-dihydrotellurophene ligand could be functionalized with groups that allow for grafting onto materials like silica (B1680970) or polymers, thereby creating robust and reusable catalysts for various organic transformations.

Applications of 2,5 Dihydrotellurophene in Advanced Materials Science

Precursors for Tellurium-Containing Semiconductors (e.g., Metal Tellurides)

Organotellurium compounds, including derivatives of 2,5-dihydrotellurophene, serve as crucial precursors in the synthesis of tellurium-containing semiconductors, such as metal tellurides. These materials are of significant interest for applications in thermoelectric devices, infrared detectors, and phase-change memory. The volatility and decomposition characteristics of organotellurium precursors are critical for techniques like Metal Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), which are used to grow thin films of these semiconductor materials.

The choice of precursor directly influences the properties of the resulting semiconductor film. For instance, alkyl tellurols are favored for their volatility and the relatively low temperatures at which the t-butyl group can be cleaved, minimizing carbon contamination in the deposited films google.com. While specific studies focusing solely on 2,5-dihydrotellurophene as a precursor are not extensively detailed in the provided results, its structural similarity to other organotellurium precursors suggests its potential utility in this area. The synthesis of various metal telluride nanocrystals, including CdTe, ZnTe, and PbTe, has been successfully demonstrated using alternative tellurium precursors, highlighting the general applicability of organotellurium compounds in this domain rsc.org. The development of novel precursors is a continuous effort to improve the synthesis of metal tellurides for a variety of applications, from thermoelectric to electrocatalytic qu.edu.qanih.gov.

| Precursor Type | Deposition Technique | Application of Resulting Material | Reference |

| Alkyl tellurols | MOCVD/ALD | Phase-change memory (e.g., GST films) | google.com |

| Di-n-octylphosphine oxide-Te | Solution-phase synthesis | Nanocrystals (e.g., CdTe, ZnTe, PbTe) | rsc.org |

| General Organotellurium Compounds | MOCVD | Mercury Cadmium Telluride (MCT) | acs.org |

Components for Organic Electronic Materials and Devices

The incorporation of tellurophene (B1218086) units, the aromatic counterpart to 2,5-dihydrotellurophene, into organic molecules and polymers has been a promising strategy for designing advanced materials for organic electronic devices. These materials find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs) researchgate.net. The presence of the tellurium atom can lead to enhanced intermolecular interactions and charge transport properties.

While research has often focused on the more stable tellurophene, the fundamental properties of 2,5-dihydrotellurophene make it a relevant building block. The facile oxidation of the tellurium center in tellurophene-containing materials suggests that the electronic properties can be readily tuned, a desirable feature for electronic applications researchgate.net. Soluble poly(3-dodecyl tellurophenylene-vinylene) (P3TeV), for example, demonstrates how the inclusion of tellurophene can systematically alter the optical band gap of a polymer researchgate.net. The development of new organic semiconductors is a driving force in the advancement of organic electronics researchgate.net.

Formation of Charge-Transfer (CT) Complexes with Electron Acceptors

2,5-Dihydrotellurophene and its derivatives can act as electron donors to form charge-transfer (CT) complexes with suitable electron acceptors. These complexes exhibit interesting electronic and optical properties, arising from the partial transfer of charge from the donor to the acceptor molecule mdpi.com. The formation of a new absorption band in the visible spectrum is a characteristic feature of these CT complexes mdpi.com.

A notable application of these CT complexes is in the development of semiconductive solids. For example, derivatives of dihydrotellurophene react with the strong electron acceptor 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) to produce blue-colored semiconductive solids rsc.org. Similarly, 5,6-dimethyl-1,3-dihydro-2-telluraindene, a derivative of 2,5-dihydrotellurophene, forms 1:1 donor-acceptor complexes with various quinones, with some complexes showing evidence of semiconducting properties researchgate.net. The degree of charge transfer in these complexes is a critical parameter that determines their electrical properties researchgate.net.

The electrical conductivity of these CT complexes is a key area of investigation. The conductivity is dependent on the extent of charge transfer and the stacking of the donor and acceptor molecules in the solid state. For the complex formed between 5,6-dimethyl-1,3-dihydro-2-telluraindene and a quinone derivative, semiconducting behavior was observed researchgate.net. The study of CT complexes extends to their thermoelectric properties, where materials that can efficiently convert heat to electrical energy are sought. While specific thermoelectric data for 2,5-dihydrotellurophene complexes is not provided in the search results, the investigation of thermoelectric properties in organic materials, including those based on charge-transfer systems, is an active area of research nih.gov. The electrical properties of solid CT complexes are measured to determine their potential as organic semiconductors, with activation energies being a key calculated parameter nih.gov.

| Donor | Acceptor | Properties of CT Complex | Reference |

| Dihydrotellurophene derivatives | 7,7,8,8-tetracyanoquinodimethane (TCNQ) | Blue semiconductive solids | rsc.org |

| 5,6-dimethyl-1,3-dihydro-2-telluraindene | p-benzoquinone, 1,4-naphthaquinone, 2,3-dimethylanthraquinone | Semiconducting properties observed | researchgate.net |

| 2-amino-1,3,4-thiadiazole | Various π-acceptors | Solid CT complexes with measurable electrical properties | nih.govdoi.org |

Luminescent and Phosphorescent Materials Based on 2,5-Dihydrotellurophene Derivatives

The unique photophysical properties of organotellurium compounds, including 2,5-dihydrotellurophene derivatives, make them candidates for the development of luminescent and phosphorescent materials. The heavy atom effect of tellurium can enhance spin-orbit coupling, which can facilitate intersystem crossing and lead to phosphorescence.

An example of the potential in this area is the synthesis of 2D silver-telluride organometallic nanofibers using diphenyl ditelluride as a precursor. While initially non-emissive, treatment with oleylamine induced an aggregation-induced emission (AIE) effect, resulting in a highly red-emissive fluorescent material researchgate.net. This demonstrates that tellurium-containing materials can be engineered to exhibit strong luminescence, opening up possibilities for their use in sensors, bio-imaging, and light-emitting devices.

Polymerization Applications of 2,5-Dihydrotellurophene Units

The incorporation of 2,5-dihydrotellurophene units into polymer backbones is a strategy to create novel polymers with tailored properties. The tellurium atom can influence the polymer's conformation, electronic structure, and intermolecular interactions.

The polymerization of 2,5-dibromo-3-dodecyltellurophene has been shown to produce poly(3-dodecyl tellurophenylene-vinylene) (P3TeV) through Stille copolymerization researchgate.net. A comparison of this polymer with its thiophene and selenophene analogues revealed a systematic decrease in the optical band gap with the heavier heteroatom, highlighting the role of tellurium in tuning the optoelectronic properties of conjugated polymers researchgate.net. The development of such polymers is crucial for advancing the performance of organic electronic devices.

Functionalization Strategies and Advanced Derivative Synthesis of 2,5 Dihydrotellurophene

Strategies for Introducing Diverse Functional Groups onto the Dihydrotellurophene Scaffold

The functionalization of the 2,5-dihydrotellurophene scaffold is not well-documented. However, potential strategies can be inferred from the reactivity of similar structures. The tellurium atom itself is a primary site for reaction. As seen in aromatic tellurophenes, the tellurium can undergo oxidative addition with halogens to form hypervalent Te(IV) derivatives. scholaris.ca A similar reaction with the telluroether moiety in 2,5-dihydrotellurophene is conceivable, which would provide a route to Te-functionalized derivatives.

Functionalization of the carbon backbone would likely require different approaches. Unlike aromatic tellurophenes where electrophilic substitution or lithiation followed by quenching with an electrophile are common, the unsaturated but non-aromatic nature of the 2,5-dihydrotellurophene ring suggests that reactions might be more akin to those of alkenes. Potential strategies could include:

Halogenation: Addition of halogens (e.g., Br₂) across the double bond could yield di- or tetra-halo derivatives, which could serve as precursors for further substitution or elimination reactions.

Metalation: Direct deprotonation of the allylic protons at the 2- and 5-positions could be challenging but, if successful, would create nucleophilic sites for the introduction of various functional groups.

Synthesis of Conjugated and Extended 2,5-Dihydrotellurophene Systems

The incorporation of the 2,5-dihydrotellurophene unit into conjugated and extended π-systems is a key step toward its use in electronic materials. While no specific examples exist for this compound, methodologies applied to 2,5-dihydrothiophene (B159602) derivatives offer a potential blueprint. For instance, the synthesis of 2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene creates a quinoidal-type structure with an extended π-system. researchgate.net

An analogous approach for 2,5-dihydrotellurophene could involve:

Functionalization: Introduction of reactive groups (e.g., carbonyls or activated methylene (B1212753) groups) at the 2- and 5-positions of the dihydrotellurophene ring.

Condensation Reactions: Knoevenagel or similar condensation reactions with aromatic aldehydes or ketones could be used to attach π-conjugated moieties to the scaffold, extending the electronic system.

Alternatively, if functional handles like halogens could be installed on the ring, standard cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) would be powerful tools for building extended architectures, a method used extensively in the synthesis of poly(tellurophene)s from 2,5-dihalotellurophenes. wikipedia.org

Rational Design of Derivatives for Tunable Electronic and Optical Properties

The rational design of derivatives with tailored properties hinges on understanding how structural modifications affect the molecule's frontier molecular orbitals (HOMO and LUMO). For tellurophene-based materials, the inclusion of the large, polarizable tellurium atom generally leads to a higher HOMO level and a smaller HOMO-LUMO gap compared to sulfur or selenium analogues, resulting in red-shifted absorption spectra. wikipedia.orgresearchgate.net

For hypothetical 2,5-dihydrotellurophene derivatives, similar principles would apply. The electronic and optical properties could be tuned by:

Exocyclic Conjugation: Attaching electron-donating or electron-withdrawing groups to a conjugated system extending from the dihydrotellurophene core would directly modulate the HOMO and LUMO energy levels.

Planarity: The degree of planarity in the final extended molecule would significantly impact the effective conjugation length and, consequently, the electronic and optical properties. Steric hindrance from bulky substituents could force a twist in the molecular backbone, leading to a blue-shift in absorption and a larger band gap. mdpi.com

The table below illustrates a hypothetical relationship between substituent type and expected electronic properties for a conjugated derivative of 2,5-dihydrotellurophene.

| Substituent Type on Conjugated Moiety | Expected Effect on HOMO | Expected Effect on LUMO | Expected Change in Band Gap | Expected Absorption Shift |

| Electron-Donating (e.g., -OR, -NR₂) | Raise | Minor Change | Decrease | Red-Shift |

| Electron-Withdrawing (e.g., -CN, -NO₂) | Minor Change | Lower | Decrease | Red-Shift |

| Bulky/Sterically Hindering | Destabilize (Raise) | Stabilize (Lower) | Increase (due to twisting) | Blue-Shift |

Supramolecular Assembly and Self-Assembling Systems Derived from 2,5-Dihydrotellurophene

Supramolecular chemistry relies on non-covalent interactions like π-π stacking, hydrogen bonding, and chalcogen bonding to direct the self-assembly of molecules into ordered nanostructures. taylorandfrancis.com Tellurium is known to participate in strong chalcogen bonding, a directional interaction between an electrophilic region on the tellurium atom and a nucleophile. This has been observed in the crystal packing of tellurophene (B1218086) derivatives.

For derivatives of 2,5-dihydrotellurophene, several design strategies could promote self-assembly:

Chalcogen Bonding: The tellurium atom in the dihydrotellurophene ring could act as a chalcogen bond donor, directing crystal packing and the formation of 1D, 2D, or 3D supramolecular networks. mdpi.com

π-π Stacking: By functionalizing the dihydrotellurophene core with large, planar aromatic groups, strong π-π stacking interactions could be introduced, driving the formation of ordered aggregates like nanofibers or sheets.

Hydrogen Bonding: The incorporation of functional groups capable of hydrogen bonding (e.g., amides, carboxylic acids) would provide another powerful tool to control the self-assembly process, potentially leading to the formation of hydrogels or other soft materials. researchgate.net

Structure-Property Relationships in Derivatized 2,5-Dihydrotellurophenes for Materials Applications

The potential of derivatized 2,5-dihydrotellurophenes in materials science is intrinsically linked to clear structure-property relationships. Based on principles from related fields, several key relationships can be predicted.

Conjugation Length and Band Gap: As seen in all classes of conjugated polymers, increasing the effective conjugation length of a system based on 2,5-dihydrotellurophene would decrease the HOMO-LUMO gap. mdpi.comfrontiersin.org This would result in absorption at longer wavelengths and is a fundamental principle for designing materials for organic photovoltaics or near-infrared sensors.

Intermolecular Interactions and Charge Transport: For applications in organic transistors, the solid-state packing of the molecules is critical. Strong intermolecular interactions, such as those from π-π stacking and chalcogen bonding, can promote close, ordered packing. This facilitates orbital overlap between adjacent molecules, creating efficient pathways for charge transport and leading to higher charge carrier mobility.

Side-Chain Engineering and Solubility/Morphology: The choice of alkyl or other side chains attached to the conjugated backbone would not only influence the molecule's solubility for solution-based processing but also critically affect the thin-film morphology. The interplay between backbone planarity and side-chain interactions dictates the final solid-state order and, therefore, the performance of electronic devices.

Comparative Chemical and Electronic Studies with Chalcogen Analogues

Comparison of Synthetic Pathways with Dihydrothiophene and Dihydroselenophene Analogues

The synthesis of 2,5-dihydrochalcogenophenes is tailored to the specific chalcogen atom, reflecting the differing reactivities of the chalcogenide reagents.

2,5-Dihydrothiophene (B159602) is commonly synthesized through the condensation of a 1,4-dihalobut-2-ene with a sulfide (B99878) source. For instance, the reaction of cis-1,4-dichloro-2-butene (B23561) with anhydrous sodium sulfide in a mixture of methanol (B129727) and dimethyl sulfoxide (B87167) provides 2,5-dihydrothiophene in reasonable yields. rsc.org Another approach involves the ring-closing metathesis of diallyl sulfide in the presence of a molybdenum or tungsten catalyst. beilstein-journals.org

2,5-Dihydroselenophene and its derivatives can be prepared via several methods, often involving the reaction of a suitable precursor with a selenium-transfer reagent. While the synthesis of the parent 2,5-dihydroselenophene is less commonly documented in introductory literature, synthetic strategies for substituted selenophenes often involve the cyclization of selenoenynes. researchgate.net For instance, intramolecular cyclization of (Z)-selenoenynes mediated by reagents like iron(III) chloride can lead to substituted selenophenes, which may be subsequently reduced to their dihydro counterparts. The synthesis of 2,5-disubstituted selenophenes can also be achieved via a copper-catalyzed [2+2+1] cyclization of terminal alkynes and elemental selenium. beilstein-journals.org

2,5-Dihydrotellurophene , being the heaviest of the three analogues, often requires specific synthetic approaches due to the unique properties of tellurium reagents. While a direct, high-yield synthesis of the unsubstituted 2,5-dihydrotellurophene is not as established as for its lighter counterparts, the synthesis of tellurophenes and their derivatives has been reported. These methods can potentially be adapted for the synthesis of the dihydro- variant. For example, the synthesis of 2-aminotellurophenes from 1-bromobutadiynes has been described. umanitoba.ca The general principle often involves the reaction of a suitable di-electrophile with a telluride source.

| Compound | Common Synthetic Precursors | Reagents |

| 2,5-Dihydrothiophene | cis-1,4-dichloro-2-butene | Sodium sulfide |

| Diallyl sulfide | Molybdenum or Tungsten catalyst | |

| 2,5-Dihydroselenophene | (Z)-selenoenynes | Iron(III) chloride |

| Terminal alkynes, Elemental selenium | Copper catalyst | |

| 2,5-Dihydrotellurophene | 1-Bromobutadiynes (for derivatives) | Telluride sources |

Influence of the Chalcogen Atom (S, Se, Te) on Reactivity Profiles

The nature of the chalcogen atom significantly influences the reactivity of the 2,5-dihydrochalcogenophene ring. This is primarily due to the differences in electronegativity, polarizability, and the strength of the carbon-chalcogen bond as one descends the group.

2,5-Dihydrothiophene exhibits a range of chemical reactivity. It can be oxidized at the sulfur atom to form the corresponding sulfoxide and sulfone. beilstein-journals.org The double bond can undergo hydrogenation to yield tetrahydrothiophene. Furthermore, it can participate in cycloaddition reactions and its ring can be opened under reducing conditions. beilstein-journals.org

For 2,5-dihydroselenophene and 2,5-dihydrotellurophene , while specific comparative studies on their reactivity are limited, general trends in organochalcogen chemistry can be extrapolated. The increasing polarizability and metallic character down the group from sulfur to tellurium suggest that the selenium and tellurium analogues will be more susceptible to oxidation. The C-Se and C-Te bonds are weaker and more polarized than the C-S bond, which would likely facilitate ring-opening reactions. Electrophilic attack at the chalcogen atom is also expected to be more facile for the heavier analogues due to the greater availability of the lone pair electrons.

Comparative Analysis of Electronic Structures and Bonding Characteristics